molecular formula C11H9F2N3O2 B150257 Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 217448-86-7

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Numéro de catalogue: B150257
Numéro CAS: 217448-86-7
Poids moléculaire: 253.2 g/mol
Clé InChI: XVEURJOWGBWEPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) is a triazole-based compound with the molecular formula C₁₁H₉F₂N₃O₂. It serves as a critical intermediate in synthesizing the antiepileptic drug rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, CAS: 106308-44-5) . The compound is synthesized via Huisgen cycloaddition between 2,6-difluorobenzyl azide and methyl propiolate, catalyzed by nano-cuprous oxide (Cu₂O), achieving high yields under optimized conditions (e.g., 160–175°C, 1.5–2.0 molar excess of methyl propiolate) .

Crystallographic studies reveal a planar triazole ring (bond angles: ~120°) and a dihedral angle of 77.3° between the triazole and 2,6-difluorobenzyl groups. Weak C–H⋯O/N hydrogen bonds stabilize its crystal structure, forming chains along the b-axis . Its purity and structural integrity are validated by USP standards, where it is designated Related Compound B of rufinamide .

Propriétés

IUPAC Name

methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEURJOWGBWEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176142
Record name CGP-47292 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217448-86-7
Record name Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217448-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP-47292 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217448867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-47292 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-47292 METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K1724ZSGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

  • Step 1: Formation of the Triazole Ring

      Reactants: Sodium azide, 2,6-difluorobenzyl bromide, and an alkyne.

      Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) with a copper(I) catalyst.

  • Step 2: Esterification

      Reactants: The resulting triazole is then esterified using methyl chloroformate.

      Conditions: This step is usually performed in the presence of a base such as triethylamine at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Conversion to Rufinamide

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a key intermediate in the synthesis of Rufinamide .

  • Reaction with ammonia: this compound can be directly converted to Rufinamide by treatment with ammonia .

    • The reaction involves stirring this compound in methanolic ammonia solution at ambient temperature, followed by heating to 45°C for approximately 22 hours .

  • Hydrolysis and amidation: The methyl ester can be hydrolyzed to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by conversion to Rufinamide .

    • Hydrolysis of this compound is achieved using an aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to yield 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring in this compound can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

  • This method involves using a copper catalyst and a ligand to facilitate the reaction between an azide and an alkyne .

  • Mechanochemical conditions have been employed for this reaction .

Other Reactions

  • Hydrogen bonding: this compound can participate in weak intermolecular C—H···O and C—H···N hydrogen bonds in the crystal structure .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticonvulsant Properties
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is integral to the synthesis of rufinamide, which is used to treat epilepsy. Rufinamide has been shown to be effective in managing seizures associated with Lennox-Gastaut syndrome and other types of epilepsy. The compound acts by stabilizing the inactivated state of sodium channels, thereby reducing neuronal excitability .

Synthesis of Rufinamide
The synthesis process involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate, yielding this compound as a key intermediate. This method has been optimized for efficiency and yield in recent studies .

Chemical Properties and Structure

This compound has a molecular formula of C11H9F2N3O2 and features a triazole ring that contributes to its biological activity. The compound exhibits a planar structure with specific dihedral angles that influence its reactivity and interaction with biological targets .

Recent advancements have focused on mechanochemical synthesis methods for producing this compound. These methods offer advantages such as reduced solvent usage and increased reaction efficiency .

Mechanochemical Synthesis
A one-pot mechanochemical approach has been developed that streamlines the synthesis process while maintaining high yields. This method not only enhances sustainability but also allows for easier scaling in pharmaceutical manufacturing .

Research Findings and Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

  • In Vivo Studies : Animal models have demonstrated the anticonvulsant effects of rufinamide derived from this compound. These studies highlight its potential as a therapeutic agent for managing refractory epilepsy .
  • Mechanistic Studies : Research has elucidated the mechanism by which rufinamide modulates sodium channels and its effect on neurotransmitter release in neuronal cells .

Mécanisme D'action

The mechanism of action of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Functional Group and Pharmacological Activity

Compound Name CAS Number Molecular Formula Functional Group Key Applications/Properties
Methyl 1-(2,6-difluorobenzyl)-...carboxylate 217448-86-7 C₁₁H₉F₂N₃O₂ Ester Rufinamide synthesis intermediate
Rufinamide (carboxamide) 106308-44-5 C₁₀H₈F₂N₄O Carboxamide Antiepileptic drug (sodium channel blocker)
1-(2-Fluorobenzyl)-...carboxamide (Related Compound A) 106308-41-2 C₁₀H₉FN₄O Carboxamide USP impurity standard (monofluoro analog)
1-(2,6-Difluorobenzyl)-...carboxylic acid 166196-11-8 C₁₀H₇F₂N₃O₂ Carboxylic acid Hydrolysis product of methyl ester
Ethyl 1-(2,6-difluorobenzyl)-...carboxylate C₁₂H₁₁F₂N₃O₂ Ester Structural analog (ethyl vs. methyl ester)
Key Differences:
  • Functional Groups: The methyl ester lacks the carboxamide group required for rufinamide’s pharmacological activity. Conversion to rufinamide involves hydrolysis to the carboxylic acid (CAS: 166196-11-8) followed by ammonolysis .
  • Substituent Effects: The 2,6-difluorobenzyl group enhances metabolic stability compared to monofluoro analogs (e.g., Related Compound A, CAS: 106308-41-2). The difluoro substitution reduces cytochrome P450 inhibition, a common issue in drug design .
  • Pharmacology : Rufinamide’s sodium channel-blocking activity is attributed to the carboxamide moiety, absent in the methyl ester .

Physicochemical and Crystallographic Properties

Property Methyl Ester Rufinamide Carboxylic Acid
Melting Point Not reported 239–245°C (Modification A) Not reported
Crystal System Monoclinic Multiple polymorphs (A, B, C) Not reported
Hydrogen Bonding C–H⋯O/N interactions N–H⋯O (carboxamide) O–H⋯O (carboxylic acid)
Thermal Stability Stable ≤175°C Endothermic peak at 230–260°C Decomposes on heating
  • Methyl Ester : Exhibits planar triazole geometry and weak hydrogen bonding, influencing crystallization during synthesis .
  • Rufinamide Polymorphs : Modification A (endothermic peak at 239–245°C) is therapeutically preferred due to high purity (>99%) and stability .

Isotopic and Deuterated Analogs

  • Deuterated Methyl Ester (CAS: 1346597-78-1): Used in metabolic studies to track drug pathways. Retains the ester group but incorporates deuterium for mass spectrometry detection .

Activité Biologique

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-fluorobenzyl azide with methyl propiolate. This method has been documented to yield high purity products suitable for further biological testing .

Anticonvulsant Properties

This compound is an intermediate in the synthesis of rufinamide, an anticonvulsant medication. Rufinamide has been shown to be effective in treating epilepsy by modulating sodium channels . The presence of the triazole moiety is believed to enhance the anticonvulsant activity compared to other compounds lacking this functional group.

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications. For instance:

  • Substituents on the Benzene Ring : The presence and position of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect the compound's inhibitory activity against enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) .
  • Triazole Ring Modifications : Variations in substituents on the triazole ring itself have also been shown to alter biological activity. Compounds with specific substitutions have been identified as potent inhibitors in various biochemical assays .

Case Study 1: Rufinamide Synthesis

In a study focused on the synthesis of rufinamide from this compound, researchers highlighted the efficiency of this compound as a precursor. The synthetic route was optimized to maximize yield and purity while minimizing by-products .

Case Study 2: Antimicrobial Testing

Another investigation involved testing various triazole derivatives against fungal strains using serial dilution methods to determine Minimum Inhibitory Concentrations (MIC). Although this compound was not directly tested in this study, related compounds showed promising antifungal activity that warrants further exploration .

Q & A

Analyzing Environmental Impact of Synthesis Byproducts

  • Protocol : Use LC-MS to identify trace impurities (e.g., unreacted azides). Assess aquatic toxicity via Daphnia magna bioassays (EC50 > 100 mg/L required for compliant waste disposal) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.